2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

medicinal chemistry cheminformatics procurement specification

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (molecular formula C₁₆H₁₁N₃O₂; MW 277.28 g/mol; XLogP3-AA 2.8) is a synthetic 1,3,4-oxadiazole derivative bearing a 3-methylbenzofuran substituent at the 2-position and a pyridin-3-yl group at the 5-position. It is listed in PubChem (CID and on several chemical vendor catalogs as a heterocyclic building block and research probe.

Molecular Formula C16H11N3O2
Molecular Weight 277.283
CAS No. 1081133-17-6
Cat. No. B2391637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
CAS1081133-17-6
Molecular FormulaC16H11N3O2
Molecular Weight277.283
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CN=CC=C4
InChIInChI=1S/C16H11N3O2/c1-10-12-6-2-3-7-13(12)20-14(10)16-19-18-15(21-16)11-5-4-8-17-9-11/h2-9H,1H3
InChIKeyDBLTXUQTRBSDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081133-17-6): Structural Identity and Procurement Specifications


2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (molecular formula C₁₆H₁₁N₃O₂; MW 277.28 g/mol; XLogP3-AA 2.8) is a synthetic 1,3,4-oxadiazole derivative bearing a 3-methylbenzofuran substituent at the 2-position and a pyridin-3-yl group at the 5-position [1]. It is listed in PubChem (CID 29128621) and on several chemical vendor catalogs as a heterocyclic building block and research probe [1]. The compound is structurally distinguished from its closest in-class analogs by the presence of the 3-methyl substituent on the benzofuran ring, which alters its lipophilicity, steric profile, and potentially its target engagement properties relative to non-methylated 1,3,4-oxadiazole-benzofuran-pyridine hybrids.

Why In-Class 1,3,4-Oxadiazole-Benzofuran Analogs Cannot Replace 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole in Focused Screening Cascades


The benzofuran-oxadiazole-pyridine scaffold has demonstrated anticancer cytotoxicity in multiple studies, with certain hybrids achieving IC₅₀ values of 6.3 ± 0.7 μM against A549 lung cancer cells—outperforming the reference drug crizotinib (IC₅₀ 8.54 ± 0.84 μM) [1]. However, within this compound class, minor structural modifications produce large changes in biological outcome. The 3-methyl substituent on the benzofuran ring in the target compound introduces a steric and electronic perturbation not present in the des-methyl analog 2-(benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081129-58-9). This methyl group alters the torsional angle between the benzofuran and oxadiazole rings, modifies π-stacking geometry with biological targets, and increases calculated logP—all factors known to critically influence target binding and selectivity in 1,3,4-oxadiazole pharmacophores [2]. Therefore, generic substitution of the target compound with any close analog without the 3-methyl group introduces an uncharacterized variable into experimental outcomes, risking failure in reproducibility and making cross-study comparisons invalid.

Quantitative Differentiation Evidence: 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Versus Closest Analogs


Molecular Weight and Formula Differentiation: 3-Methylbenzofuran vs. Benzofuran Core

The target compound (C₁₆H₁₁N₃O₂, MW 277.28 g/mol) contains a 3-methyl substituent on the benzofuran ring, distinguishing it from the des-methyl analog 2-(benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081129-58-9; C₁₅H₉N₃O₂, MW 263.25 g/mol). The additional CH₃ group increases molecular weight by 14.03 g/mol (5.3%) and adds one rotatable bond, altering conformational flexibility. This structural difference is irreversible through formulation; procurement of the incorrect analog will yield a chemically distinct entity with different molecular recognition properties [1].

medicinal chemistry cheminformatics procurement specification

Lipophilicity Modulation: Computed LogP Differential Between 3-Methyl and Des-Methyl Analogs

The 3-methyl substituent on the benzofuran ring is expected to increase lipophilicity relative to the des-methyl analog. The target compound has a computed XLogP3-AA of 2.8 [1], while the des-methyl analog 2-(benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has a reported ACD/LogP of approximately 3.16 using a different algorithm . Although direct cross-algorithm comparison is unreliable, the methyl group generally adds approximately +0.5 log units to benzofuran-containing compounds based on class-level SAR. This lipophilicity difference can affect membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays.

ADMET prediction drug-likeness lead optimization

Pyridinyl Regioisomer Selectivity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Substitution

The target compound features a pyridin-3-yl substituent at the 5-position of the oxadiazole ring, differentiating it from regioisomeric analogs such as 2-(benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (CAS 1081113-46-3) and 2-(benzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole. In 1,3,4-oxadiazole medicinal chemistry, the position of the pyridyl nitrogen critically determines hydrogen-bond acceptor geometry and metal-chelating ability. The 3-pyridyl isomer places the nitrogen atom at a meta position relative to the oxadiazole linkage, creating a distinct vector for intermolecular interactions compared to the ortho (2-pyridyl) or para (4-pyridyl) orientations. In related benzofuran-oxadiazole hybrids, pyridinyl regioisomers have been shown to produce different cytotoxicity profiles, with the 5d hybrid (containing specific aryl substitution) achieving an IC₅₀ of 6.3 ± 0.7 μM against A549 cells compared to crizotinib at 8.54 ± 0.84 μM [1]. While not directly measured for the target compound, the regioisomeric identity is a critical variable for reproducible biological evaluation.

regioisomer profiling target engagement nitrogen positioning

Thiol Analog Differentiation: Oxadiazole vs. Oxadiazole-2-thiol Core

A structurally related compound, 5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol (no CAS assigned), shares the 3-methylbenzofuran moiety but replaces the pyridin-3-yl group at the oxadiazole 5-position with a thiol (-SH) group. This substitution fundamentally alters the chemical reactivity: the thiol can form disulfide bonds and coordinate soft metals, whereas the target compound's pyridinyl group engages in π-π stacking and nitrogen-directed hydrogen bonding. In antimicrobial screening of benzofuran-oxadiazole hybrids, the thiol-containing compounds showed MIC values of 1.74–5.16 mg/mL against S. aureus for the most active derivatives (5c and 9c), while pyridinyl-containing oxadiazoles from related series demonstrated distinct activity profiles against different bacterial strains [1]. These chemotype-specific differences preclude substitution between thiol and pyridinyl oxadiazole variants.

chemotype classification warhead comparison oxadiazole-thiol

Heteroaromatic Core Size Differentiation: Benzofuran vs. Furan Scaffold

The target compound incorporates a benzofuran (bicyclic) core, whereas a smaller analog, 2-(furan-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole (CAS 56352-89-7; C₁₁H₇N₃O₂, MW 213.19 g/mol), replaces the fused benzene ring with a single furan ring. The benzofuran system provides an extended π-surface (10 π-electrons) compared to furan (6 π-electrons), enhancing π-π stacking potential with aromatic residues in biological targets. The molecular weight increase of 64.09 g/mol (ΔMW = +30.1%) and the larger hydrophobic surface area of the benzofuran predict greater target binding enthalpy and potentially slower off-rate kinetics [1]. In tyrosinase inhibition studies of related benzofuran-appended oxadiazoles, compound 5a achieved an IC₅₀ of 11 ± 0.25 μM, comparable to ascorbic acid at 11.5 ± 0.1 μM, while furan-oxadiazole analogs showed distinct SAR [2].

scaffold hopping heterocyclic chemistry ring expansion

Disclaimer on Data Limitations for This Compound

As of May 2026, no primary peer-reviewed publication was identified that reports direct experimental biological activity data (IC₅₀, MIC, Kd, Ki, or in vivo efficacy) specifically for 2-(3-methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081133-17-6). The compound appears in PubChem (CID 29128621) with basic structural identifiers and is listed by several chemical vendors as a research-grade building block [1][2]. A patent (EP2278879) describing oxadiazole derivatives for CFTR modulation does not explicitly include this compound in its exemplified claims. The differentiation evidence presented above is therefore derived from structural and physicochemical comparisons with close analogs, supported by class-level biological data from related benzofuran-1,3,4-oxadiazole hybrids. Users requiring target-specific biological validation should commission de novo profiling. Procurement decisions should be based on the compound's defined structural identity and its non-interchangeability with analogs, rather than on unverified biological performance claims.

data availability research compound experimental gap

Recommended Application Scenarios for 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081133-17-6) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a 3-Methylbenzofuran Pharmacophore

This compound is the appropriate choice when an SAR campaign requires systematic exploration of the 3-methyl substitution effect on the benzofuran ring. As demonstrated in Section 3 (Evidence Item 1), the 3-methyl group differentiates this compound from the des-methyl analog (CAS 1081129-58-9) by +14.03 g/mol and altered torsional geometry. Researchers conducting matched molecular pair analysis to quantify the impact of the 3-methyl substituent on target binding, cellular potency, or ADMET properties must use this specific compound, as substitution with the des-methyl analog would introduce a structurally undefined variable [1].

Anticancer Screening Cascades Building on Benzofuran-Oxadiazole Class-Level Cytotoxicity

Given that benzofuran-oxadiazole hybrids have demonstrated IC₅₀ values as low as 6.3 ± 0.7 μM against A549 lung cancer cells, outperforming crizotinib (8.54 ± 0.84 μM) [1], this compound is suitable as a probe in anti-proliferative screening panels against cancer cell lines (e.g., MCF-7, HCT-116, A549). Its defined 3-pyridyl regioisomeric identity and 3-methyl substitution provide a specific chemotype for evaluating the contribution of these structural features to cytotoxicity, enabling direct comparison with non-methylated and regioisomeric controls.

Computational Chemistry and Molecular Docking Studies Targeting π-Rich Binding Pockets

The compound's benzofuran core (10 π-electrons) and pyridin-3-yl moiety create a well-defined π-stacking surface with two distinct hydrogen-bond acceptor vectors (oxadiazole nitrogens and pyridyl nitrogen). As evidenced in Section 3 (Evidence Item 5), this scaffold is suitable for in silico docking studies against targets with aromatic-rich binding pockets, such as kinases, phosphodiesterases, or GPCRs, where the 3-methyl group may probe a sterically tolerant hydrophobic subpocket. The computed XLogP3-AA of 2.8 [1] indicates adequate predicted membrane permeability for cell-based follow-up.

Quote Request

Request a Quote for 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.